molecular formula C10H14N2O B8673049 6-Methoxy-2-methylisoindolin-5-amine CAS No. 1233145-41-9

6-Methoxy-2-methylisoindolin-5-amine

Cat. No. B8673049
CAS RN: 1233145-41-9
M. Wt: 178.23 g/mol
InChI Key: NOJQPSCNUCMLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-2-methylisoindolin-5-amine is a chemical compound with the molecular formula C10H14N2O . It is also known as 2,3-dihydro-6-Methoxy-2-Methyl-1H-Isoindol-5-aMine .


Synthesis Analysis

The synthesis of amines, such as 6-Methoxy-2-methylisoindolin-5-amine, can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another approach involves the alkylation of potassium phthalimide, followed by hydrolysis of the N‑alkyl phthalimide . A more specific synthesis method for isoindoline derivatives involves a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-2-methylisoindolin-5-amine can be analyzed using various techniques. The compound belongs to the class of amines, which are classified according to the number of carbon atoms bonded directly to the nitrogen atom . Tools like ChemSpider and MolView can be used to visualize the molecular structure .


Chemical Reactions Analysis

Amines, including 6-Methoxy-2-methylisoindolin-5-amine, can undergo various reactions. They can react rapidly with acid chlorides or acid anhydrides to form amides . They can also undergo Hofmann elimination, a process that involves the conversion of an amine to an alkene .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methoxy-2-methylisoindolin-5-amine can be analyzed using various techniques. These properties include its molecular weight, solubility, melting point, boiling point, and more .

properties

CAS RN

1233145-41-9

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

6-methoxy-2-methyl-1,3-dihydroisoindol-5-amine

InChI

InChI=1S/C10H14N2O/c1-12-5-7-3-9(11)10(13-2)4-8(7)6-12/h3-4H,5-6,11H2,1-2H3

InChI Key

NOJQPSCNUCMLHZ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=CC(=C(C=C2C1)OC)N

Origin of Product

United States

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